2-[(2-{2-nitrobenzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid
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Overview
Description
2-[(2-{2-nitrobenzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexane ring substituted with a carboxylic acid group, an amide linkage, and a nitrobenzoyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-{2-nitrobenzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or by hydrogenation of benzene derivatives.
Introduction of the Carboxylic Acid Group: This can be achieved through oxidation of an alcohol or aldehyde precursor using reagents like potassium permanganate or chromium trioxide.
Amide Bond Formation: The amide bond is formed by reacting the carboxylic acid with an amine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Attachment of the Nitrobenzoyl Group: This step involves the nitration of benzoyl chloride followed by its reaction with the amide intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(2-{2-nitrobenzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Reduction: The carboxylic acid group can be reduced to an alcohol using reagents like borane or lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Reduction of Carboxylic Acid: Formation of the corresponding alcohol.
Substitution Reactions: Formation of various substituted benzoyl derivatives.
Scientific Research Applications
2-[(2-{2-nitrobenzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-{2-nitrobenzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amide linkage and carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-[(2-{2-nitrobenzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid: shares structural similarities with other nitrobenzoyl derivatives and cyclohexane carboxylic acids.
Methylcyclohexane: A simpler cyclohexane derivative used as a solvent.
Intermetallic Compounds: Though not directly related, they share the concept of combining multiple elements to achieve unique properties.
Uniqueness
What sets this compound apart is its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C15H17N3O6 |
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Molecular Weight |
335.31 g/mol |
IUPAC Name |
(1S,2R)-2-[[(2-nitrobenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H17N3O6/c19-13(9-5-1-2-6-10(9)15(21)22)16-17-14(20)11-7-3-4-8-12(11)18(23)24/h3-4,7-10H,1-2,5-6H2,(H,16,19)(H,17,20)(H,21,22)/t9-,10+/m1/s1 |
InChI Key |
PIYFLKYHFBOGIR-ZJUUUORDSA-N |
SMILES |
C1CCC(C(C1)C(=O)NNC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)NNC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1CCC(C(C1)C(=O)NNC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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